Fmoc-D-Ser(trt)-OH
Overview
Description
Fmoc-D-Ser(Trt)-OH is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a standard building block for the introduction of D-serine amino-acid residues by Fmoc solid-phase peptide synthesis . The compound has a molar mass of 569.65 g/mol .
Synthesis Analysis
Fmoc-D-Ser(Trt)-OH is synthesized using Fmoc solid-phase peptide synthesis . This method involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used as a main amine protecting group in peptide synthesis .Molecular Structure Analysis
The empirical formula of Fmoc-D-Ser(Trt)-OH is C37H31NO5 . The InChI key for this compound is UCARTONYOJORBQ-UUWRZZSWSA-N .Chemical Reactions Analysis
Fmoc-D-Ser(Trt)-OH is suitable for Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide chain. The Fmoc group is used to protect the amino group during this synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Ser(Trt)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Solid Phase Synthesis of Phosphoserine Peptides : Fmoc-D-Ser(trt)-OH plays a crucial role in the synthesis of serine phosphopeptides, particularly in the context of Alzheimer’s Disease research. It has been utilized in a combined Fmoc-Alloc strategy for the solid phase synthesis of phosphoserine peptides, a method that allows for the synthesis of peptides that were previously unattainable through post-assembly phosphorylation strategies (Shapiro et al., 1996).
Synthesis of Morpholine and Thiomorpholine Derivatives : Another application of Fmoc-D-Ser(trt)-OH is in the polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives. This process begins with immobilized Fmoc-Ser(tBu)-OH and leads to the formation of dihydrooxazines and dihydrothiazines, which have potential uses in various chemical and pharmaceutical applications (Králová et al., 2017).
Peptide Synthesis : Fmoc-D-Ser(trt)-OH is instrumental in peptide synthesis. It was found to be particularly effective in the solid phase preparation of partially protected peptides, such as ACTH (fragment 1–10) and peptide T12. These peptides are essential for studying various biological and pathological processes (Barlos et al., 1991).
Self-Assembled Structures for Nanotechnology : Recently, it has been discovered that Fmoc-D-Ser(trt)-OH can be used in the self-assembly of certain structures. This application is significant in material science and nanotechnology, as it allows for the design of novel architectures at the molecular level (Kshtriya et al., 2021).
Optimization in Solid-Phase Peptide Synthesis : Fmoc-D-Ser(trt)-OH is also essential in optimizing the synthesis processes in solid-phase peptide synthesis. Its application has led to improved efficiencies and reduced racemization during peptide assembly, which is critical for producing peptides with precise structural and functional properties (Kaiser et al., 1996).
Glycopeptide Synthesis : The compound has also been used in the synthesis of glycopeptides. This application is particularly relevant in the field of bioconjugate chemistry, where glycopeptides play a crucial role (Ryan et al., 2017).
Safety And Hazards
The safety data sheet (SDS) for Fmoc-D-Ser(Trt)-OH provides information about its potential hazards . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469553 | |
Record name | Fmoc-O-trityl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser(trt)-OH | |
CAS RN |
212688-51-2 | |
Record name | Fmoc-O-trityl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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